methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a benzoate ester. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound acts as a ligand for alpha1-adrenergic receptors . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile . It undergoes absorption, distribution, metabolism, and excretion (ADME), which are critical for its bioavailability . It is known that many of the arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .
Result of Action
The compound’s action results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms . The compound with the best AChE activity showed competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The piperazine and pyrazine rings are often synthesized separately and then coupled through a series of reactions involving nucleophilic substitution and condensation reactions. The final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by acting on adrenergic receptors.
Urapidil: An antihypertensive agent that modulates adrenergic receptor activity.
Uniqueness
Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific structural features, such as the combination of piperazine and pyrazine rings, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-6-4-3-5-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-9-7-18(8-10-19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGJKOVKIVKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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